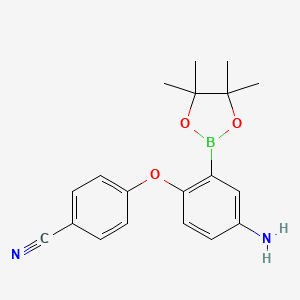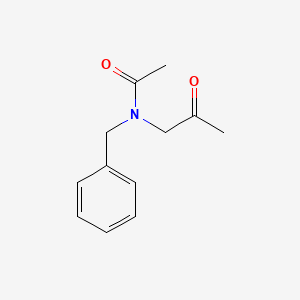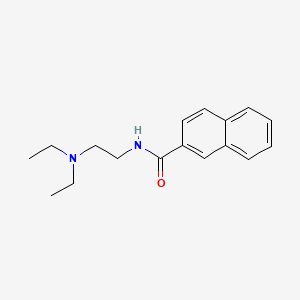
Methyl 3-amino-3-ethylpentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-ethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an amino group, an ester group, and a hydrochloride salt, making it versatile in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-ethylpentanoate hydrochloride can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of 3-amino-3-ethylpentanoic acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This reaction yields the methyl ester hydrochloride in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of methanol and TMSCl is favored due to the mild reaction conditions and high yields. Additionally, the process is scalable and can be optimized for continuous production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-3-ethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of methyl 3-amino-3-ethylpentanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-4-methylpentanoate hydrochloride
- Methyl 2-amino-3-methylpentanoate
- Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride
Uniqueness
Methyl 3-amino-3-ethylpentanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
methyl 3-amino-3-ethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)6-7(10)11-3;/h4-6,9H2,1-3H3;1H |
Clé InChI |
SHVQQJJORRQYAR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)


